![molecular formula C16H18N4O B2768284 N-(3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}phenyl)cyclopropanecarboxamide CAS No. 1798632-46-8](/img/structure/B2768284.png)
N-(3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}phenyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}phenyl)cyclopropanecarboxamide is a complex organic compound that belongs to the class of triazolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a triazolopyridine core fused with a cyclopropanecarboxamide moiety, makes it a subject of interest in medicinal chemistry and drug development.
Mécanisme D'action
Mode of Action
Given its structural features, it is likely that it binds to its target(s) and modulates their activity, leading to changes in cellular processes .
Biochemical Pathways
Without specific knowledge of the compound’s targets, it’s challenging to predict the exact biochemical pathways it affects. Based on its structure, it may influence pathways involving triazolo-pyridine derivatives .
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion rates remain to be determined .
Méthodes De Préparation
The synthesis of N-(3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}phenyl)cyclopropanecarboxamide typically involves multiple steps, starting from commercially available reagents. One common synthetic route includes the following steps:
Formation of the triazolopyridine core: This can be achieved by cyclization of appropriate hydrazides with esters of fluorinated acids or activated carbonyl compounds.
Attachment of the phenyl group: The phenyl group is introduced through a substitution reaction, often using a halogenated phenyl derivative and a suitable base.
Formation of the cyclopropanecarboxamide moiety: This step involves the reaction of the phenyl-substituted triazolopyridine with cyclopropanecarboxylic acid or its derivatives under appropriate conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesis equipment and high-throughput screening techniques .
Analyse Des Réactions Chimiques
N-(3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}phenyl)cyclopropanecarboxamide undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used, and can include various oxidized, reduced, or substituted derivatives .
Applications De Recherche Scientifique
N-(3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}phenyl)cyclopropanecarboxamide has several scientific research applications:
Comparaison Avec Des Composés Similaires
N-(3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}phenyl)cyclopropanecarboxamide can be compared with other triazolopyridine derivatives, such as:
5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazines: These compounds share a similar core structure but differ in the attached functional groups.
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: These compounds have a different heterocyclic fusion but exhibit similar biological activities.
1,2,4-triazolo[1,5-c][1,3,5]thiadiazines: These compounds also have a different heterocyclic fusion and are used in similar applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Activité Biologique
N-(3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}phenyl)cyclopropanecarboxamide is a compound of interest due to its potential therapeutic applications and biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a triazolo-pyridine moiety linked to a cyclopropanecarboxamide structure. The unique arrangement of these functional groups contributes to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. The triazolo[4,3-a]pyridine structure allows for binding to various receptors and enzymes, potentially modulating their activity.
Interaction with RORγt
Research indicates that derivatives of triazolo[4,3-a]pyridine can act as inverse agonists for the retinoic acid receptor-related orphan nuclear receptor γt (RORγt), which plays a crucial role in the regulation of inflammatory responses and autoimmune diseases. For example, a related compound demonstrated significant inhibition of IL-17A production in human whole blood assays with an IC50 value of 130 nM .
Biological Activities
- Anti-inflammatory Effects : The compound has shown promise in reducing pro-inflammatory cytokines in various experimental models.
- Anticancer Potential : Some studies suggest that triazolo derivatives may inhibit cancer cell proliferation by interfering with signaling pathways involved in cell growth and survival.
- Neuroprotective Effects : There is emerging evidence indicating that compounds with similar structures may offer neuroprotection against oxidative stress.
Study 1: In Vitro Evaluation
A study evaluated the inhibitory effects of a triazolo[4,3-a]pyridine derivative on RORγt activity. The compound was tested in a reporter gene assay showing an IC50 value comparable to known inhibitors. The results indicated that structural modifications could enhance potency while maintaining selectivity for RORγt over other nuclear receptors .
Study 2: In Vivo Efficacy
In vivo studies involving mouse models demonstrated that the administration of the compound significantly reduced IL-17A levels post-cytokine induction. This suggests potential therapeutic applications in treating autoimmune conditions like psoriasis .
Data Table: Summary of Biological Activities
Propriétés
IUPAC Name |
N-[3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c21-16(11-7-8-11)17-13-5-3-4-12(10-13)15-19-18-14-6-1-2-9-20(14)15/h3-5,10-11H,1-2,6-9H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKRDDRYYJNEKRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NN=C2C3=CC(=CC=C3)NC(=O)C4CC4)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.